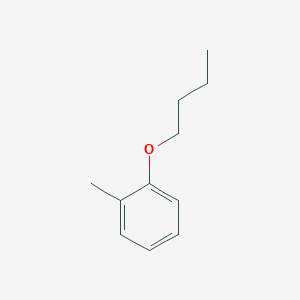

1-Butoxy-2-methylbenzene

Description

Aromatic ethers, a class of organic compounds featuring an ether linkage to an aromatic ring, have a rich history intertwined with the development of organic synthesis and theory. unive.itwikipedia.org Early investigations into these compounds were pivotal in establishing the structural theory of organic chemistry. The Williamson ether synthesis, developed in the 1850s, provided one of the first reliable methods for their preparation and helped to solidify the concept of molecular structure. tandfonline.com Throughout the 20th century, the study of aromatic ethers expanded significantly, driven by their identification in numerous natural products and their growing importance as synthetic intermediates. tandfonline.comresearchgate.net

The research significance of aromatic ethers stems from their diverse applications. They are integral components in many pharmaceuticals, agrochemicals, and materials. ontosight.ai Their chemical stability, combined with the ability of the ether linkage to influence the electronic properties of the aromatic ring, makes them versatile building blocks in the synthesis of complex molecules. tandfonline.com The ongoing exploration of new catalytic systems for the selective synthesis of aromatic ethers continues to be an active area of research, highlighting their sustained importance in modern organic chemistry. researchgate.net

1-Butoxy-2-methylbenzene is classified as a substituted aromatic ether. According to IUPAC nomenclature, the parent structure is benzene (B151609). The substituents are a butoxy group (-OCH₂CH₂CH₂CH₃) and a methyl group (-CH₃). The numbering of the benzene ring begins at the carbon atom bearing the butoxy group, proceeding in the direction that gives the methyl group the lowest possible locant, which is position 2. nih.gov Therefore, the systematic name is this compound. Common names for this compound include 2-butoxytoluene and butyl o-cresyl ether. stenutz.eu

The arrangement of the substituents on the benzene ring is an important structural feature. In this case, the butoxy and methyl groups are in an ortho (1,2) relationship to each other. This spatial arrangement influences the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions. rsc.org

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2052-13-3 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| Synonyms | 2-Butoxytoluene, Butyl o-cresyl ether |

The current research landscape for simple aromatic ethers like this compound is largely focused on the development of more efficient and environmentally benign synthetic methods. researchgate.netresearchgate.net Catalytic O-alkylation of phenols is a key area of investigation, aiming to replace traditional methods that often require harsh conditions and generate significant waste. unive.itresearchgate.net While general methods for the synthesis of aromatic ethers are well-established, there is a continuous drive to develop catalysts that offer higher selectivity, particularly for the O-alkylation over C-alkylation of phenols. tandfonline.com

A significant gap in the current understanding of this compound chemistry is the limited amount of research focused specifically on this compound. While it is commercially available and its basic properties are known, detailed studies on its reactivity, particularly in comparison to its meta and para isomers, are not extensively reported in the literature. nih.gov Furthermore, there is a lack of in-depth kinetic and mechanistic studies for its formation via modern catalytic methods. The exploration of its potential as a precursor for more complex molecules in areas like medicinal chemistry or materials science also appears to be an underexplored area. The majority of recent research on substituted aromatic ethers tends to focus on more complex structures or those with more direct applications in pharmaceuticals or materials with specific electronic properties. evitachem.comresearchgate.net

The interdisciplinary relevance of this compound can be inferred from the broad applications of aromatic ethers in various scientific fields. Aromatic ethers are key structural motifs in many biologically active compounds, and their synthesis and modification are of great interest to medicinal chemists. ontosight.ai The physicochemical properties of the butoxy group, such as its lipophilicity, can influence the pharmacokinetic profile of a drug molecule.

In materials science, aromatic ethers are used as building blocks for polymers and liquid crystals. evitachem.com The introduction of an alkoxy group to an aromatic ring can modify the material's properties, such as its solubility, thermal stability, and electronic characteristics. While specific applications for this compound in this area are not widely documented, its structural similarity to other monomers used in polymer synthesis suggests potential for its use in the development of new materials.

Furthermore, some aromatic ethers have applications in the fragrance and flavor industry. neshielagrochem.commdpi.com The odor profile of a molecule is highly dependent on its structure, and even small changes, such as the position of a methyl group, can have a significant impact. The potential olfactory properties of this compound could be of interest in this field.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMXMUCILWKNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313071 | |

| Record name | 1-Butoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2052-13-3 | |

| Record name | 1-Butoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL ORTHO-TOLYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Green Chemistry Approaches for 1 Butoxy 2 Methylbenzene

Classical Williamson Ether Synthesis for 1-Butoxy-2-methylbenzene: Optimization and Limitations

The Williamson ether synthesis, first reported in 1850, remains a fundamental and versatile method for preparing symmetrical and asymmetrical ethers. masterorganicchemistry.combyjus.com The reaction typically involves an alkoxide ion reacting with a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. organicchemistrytutor.comjk-sci.com For the synthesis of this compound, this involves the reaction of a 2-methylphenoxide salt with a butyl halide.

Nucleophilic Substitution of Alkyl Halides by Phenoxides

The core of the Williamson synthesis for this compound is the SN2 reaction between the sodium or potassium salt of 2-methylphenol (o-cresol) and a 1-butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane). The mechanism proceeds via a backside attack of the 2-methylphenoxide nucleophile on the electrophilic carbon atom of the butyl halide. viu.calibretexts.org This concerted, single-step mechanism results in the formation of a new carbon-oxygen bond and the displacement of the halide leaving group. masterorganicchemistry.comyoutube.com

The reaction is initiated by deprotonating 2-methylphenol with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the more potent 2-methylphenoxide nucleophile. jk-sci.comyoutube.com The choice of reactants is critical for the success of this synthesis. The alkyl halide must be primary, like 1-bromobutane, to favor the SN2 pathway. organicchemistrytutor.com Using secondary or tertiary alkyl halides, such as 2-bromobutane (B33332) or tert-butyl bromide, would lead predominantly to elimination (E2) reactions, forming alkenes instead of the desired ether, due to the strong basicity of the phenoxide. askiitians.comvedantu.comlibretexts.org

Key aspects of the reaction:

Nucleophile: Sodium or Potassium 2-methylphenoxide

Electrophile: Primary butyl halide (e.g., 1-bromobutane, 1-chlorobutane)

Mechanism: SN2 (Bimolecular Nucleophilic Substitution)

Bond Formation: A new C-O ether linkage is formed.

Catalytic Systems in Williamson Ether Synthesis for this compound

To overcome certain limitations and improve the efficiency of the Williamson synthesis, various catalytic systems can be employed. A significant advancement is the use of phase-transfer catalysis (PTC). This technique is particularly useful when the phenoxide salt and the alkyl halide have poor mutual solubility in the reaction medium.

In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate under milder conditions.

Table 1: Comparison of Catalytic vs. Non-Catalytic Williamson Ether Synthesis

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) Method |

| Reaction Phases | Often requires a single, polar aprotic solvent (e.g., DMF, DMSO) to dissolve both reactants. jk-sci.com | Can be performed in a two-phase system (e.g., aqueous/organic). |

| Reaction Temperature | Typically requires elevated temperatures (50-100 °C). byjus.com | Often proceeds at lower temperatures, sometimes even room temperature. |

| Base | Requires strong bases like NaH or in-situ formation of alkoxide. youtube.com | Can utilize aqueous solutions of bases like NaOH or KOH. |

| Reaction Time | Can range from several hours to a full day (1-8 hours is typical). byjus.com | Generally faster due to enhanced interfacial reaction. |

| Yields | Moderate to good, but can be affected by side reactions. | Often results in higher yields and cleaner reactions. |

Alternative Synthetic Routes to this compound

While the Williamson ether synthesis is a cornerstone, alternative methods have been developed to address its limitations, such as the need for stoichiometric amounts of base and the production of salt byproducts. These alternatives often focus on catalytic approaches that offer greater atom economy and milder conditions.

Alkylation of Phenols with Butanol Derivatives

The direct alkylation of phenols with alcohols represents a greener alternative to the use of alkyl halides. In this approach, 2-methylphenol can be reacted with 1-butanol (B46404) over a solid acid catalyst. This method avoids the use of corrosive halides and the formation of salt waste.

Zeolites, such as HZSM-5 and HY, have been studied as catalysts for the vapor-phase alkylation of phenol (B47542) with 1-butanol. taylorfrancis.com These catalysts possess strong acid sites that facilitate the reaction. However, a significant challenge in this method is controlling the selectivity between O-alkylation (ether formation) and C-alkylation (formation of butyl-substituted phenols). taylorfrancis.commdpi.com The reaction conditions, particularly temperature and the nature of the catalyst's acid sites, play a crucial role in determining the product distribution. taylorfrancis.commdpi.com Generally, lower temperatures and less acidic catalysts tend to favor the formation of the desired O-alkylated product, this compound. mdpi.com

Table 2: Influence of Catalyst on Phenol Alkylation with Butanol

| Catalyst | Predominant Reaction | Key Products | Reference |

| HZSM-5 Zeolite | C-alkylation and O-alkylation | Butylphenols, Phenyl Butyl Ether | taylorfrancis.com |

| HY Zeolite | C-alkylation and O-alkylation | Butylphenols, Phenyl Butyl Ether | taylorfrancis.com |

| Sulfated Zirconia | Primarily C-alkylation | tert-butyl cresols (with tert-butanol) | mdpi.com |

Palladium-Catalyzed C-O Coupling Reactions for Aromatic Ethers, including this compound

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-heteroatom bonds. researchgate.netnih.gov Analogous to the well-known Buchwald-Hartwig amination, palladium catalysts can effectively mediate the coupling of an aryl halide or triflate with an alcohol to form an aryl ether.

For the synthesis of this compound, this reaction would involve coupling a derivative of 2-methylphenol (like 2-bromo- or 2-iodotoluene) with butanol or sodium butoxide. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine-based ligand. The ligand is crucial for facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. This method offers excellent functional group tolerance and can often be performed under relatively mild conditions.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. researchgate.net The application of microwave irradiation to the synthesis of this compound, particularly via the Williamson ether synthesis, can offer significant advantages over conventional heating methods.

Microwaves efficiently heat polar solvents and reactants through dielectric heating, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes. researchgate.netsemanticscholar.org This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of byproducts that may occur during prolonged heating. utep.edu The synthesis can be performed in a sealed vessel under controlled temperature and pressure, further enhancing reaction rates and efficiency. semanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 1-8 h) | Minutes (e.g., 5-30 min) semanticscholar.org |

| Energy Efficiency | Lower; heats the entire vessel and surroundings. | Higher; directly heats the polar reaction mixture. researchgate.net |

| Temperature Control | Slower response, potential for thermal gradients. | Precise and rapid temperature control. |

| Product Yield & Purity | Good | Often higher yield and purity due to shorter reaction times and fewer side reactions. utep.edu |

| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale up compared to conventional methods. |

Flow Chemistry Approaches for this compound Production

The synthesis of this compound, typically achieved via the Williamson ether synthesis involving an o-cresolate salt and a butyl halide, can be significantly enhanced by transitioning from traditional batch processes to continuous flow chemistry. Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety, and the potential for automation and process scalability.

In a hypothetical flow process for this compound, streams of o-cresol (B1677501) dissolved in a suitable solvent with a base (to form the nucleophilic o-cresolate in situ) and 1-bromobutane would be pumped and mixed at a T-junction. This mixture would then enter a heated reactor coil. The precise control over temperature and residence time afforded by the flow reactor ensures consistent reaction conditions, leading to higher yields and purity while minimizing the formation of byproducts. The ability to operate at superheated temperatures safely allows for a significant acceleration of the reaction rate.

The table below illustrates a conceptual comparison between batch and flow synthesis for the production of this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of large volumes of reactive materials | Small reactor volumes, improved containment |

| Scalability | Requires larger vessels | Achieved by extending operational time |

| Product Consistency | Batch-to-batch variation | High consistency |

This transition to a continuous manufacturing process not only improves the efficiency and safety of producing this compound but also aligns with modern, more sustainable chemical manufacturing paradigms.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on improving the traditional Williamson ether synthesis, which involves the reaction of o-cresol with a butyl halide in the presence of a base.

Solvent-Free and Solvent-Reduced Methodologies

A significant drawback of the conventional Williamson ether synthesis is the use of volatile organic solvents (VOCs) such as acetonitrile (B52724) or N,N-dimethylformamide. wikipedia.org These solvents are often toxic and contribute to environmental pollution. Green chemistry approaches aim to eliminate or reduce their use.

One effective method is the use of phase-transfer catalysis (PTC). In a solid-liquid PTC system, the reaction can be conducted with minimal or no organic solvent. The phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the o-cresolate anion from the solid phase (e.g., solid potassium carbonate as the base) to the organic phase (the liquid 1-bromobutane), where the reaction occurs. This technique has been successfully applied to the synthesis of related aryl ethers. bcrec.id

Another approach involves the use of microwave irradiation under solvent-free conditions. orgchemres.org Reacting o-cresol and a butyl halide on a solid support like potassium carbonate, which acts as both the base and a microwave-absorbent medium, can dramatically accelerate the reaction, reducing the time from hours to minutes and obviating the need for a solvent. orgchemres.org

Utilization of Renewable Feedstocks

The sustainability of this compound production can be greatly enhanced by sourcing its precursors, o-cresol and n-butanol (the precursor to butyl halides), from renewable feedstocks.

o-Cresol : Traditionally derived from coal tar or petroleum, o-cresol and other phenolic compounds can potentially be produced from lignin, a major component of lignocellulosic biomass. acs.org Lignin is a complex aromatic polymer and represents a vast, underutilized source of renewable carbon for producing aromatic chemicals. acs.org

n-Butanol : The butoxy group is derived from n-butanol. Bio-butanol can be produced through the acetone-butanol-ethanol (ABE) fermentation of biomass, including agricultural residues, energy crops, and various organic wastes. nih.govmdpi.com This biotechnological route provides a renewable alternative to petrochemically produced butanol. mdpi.com

By integrating biomass-derived feedstocks, the carbon footprint of this compound can be significantly reduced.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The classical Williamson ether synthesis for this compound proceeds as follows:

C₇H₈O (o-cresol) + C₄H₉Br (1-bromobutane) + NaOH → C₁₁H₁₆O (this compound) + NaBr + H₂O

The atom economy for this reaction is calculated as:

Molecular Weight of this compound: 164.24 g/mol

Total Molecular Weight of Reactants: 108.14 (o-cresol) + 137.02 (1-bromobutane) + 40.00 (NaOH) = 285.16 g/mol

Atom Economy: (164.24 / 285.16) * 100% = 57.6%

This calculation reveals that a significant portion of the reactant mass (42.4%) ends up as inorganic byproducts (sodium bromide and water).

To improve this, a catalytic version of the Williamson ether synthesis (CWES) has been developed. researchgate.netacs.org This process can use less reactive alkylating agents like alcohols or esters at high temperatures (above 300 °C), with water being the only byproduct. researchgate.netacs.org For example, reacting o-cresol directly with n-butanol would theoretically generate only water as a byproduct, pushing the atom economy closer to 100%.

Sustainable Catalysis in this compound Production

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and environmentally benign. In the context of this compound synthesis, this applies to both the base used in the traditional Williamson synthesis and the development of alternative catalytic systems.

As mentioned, phase-transfer catalysts (PTCs) are a greener alternative as they can be used in small quantities and are often recyclable, enabling the use of milder bases like potassium carbonate and facilitating solvent-free conditions. bcrec.id

Research into the catalytic Williamson ether synthesis (CWES) provides a more advanced approach. This method avoids the stoichiometric use of a strong base and the production of salt waste. researchgate.netacs.org By employing a catalytic amount of an alkali metal salt, the reaction can proceed using alcohols directly as alkylating agents at high temperatures, which is a more atom-economical and environmentally friendly pathway. researchgate.netacs.org

The table below summarizes the green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Greener Approach | Research Findings |

| Solvent Use | Volatile organic solvents (e.g., DMF, Acetonitrile) | Solvent-free or PTC conditions | Microwave-assisted, solvent-free synthesis on solid supports shows high efficiency. orgchemres.org |

| Feedstocks | Petroleum-based o-cresol and butanol | Lignin-derived o-cresol, bio-butanol | Lignin is a viable source for aromatic compounds; ABE fermentation produces renewable butanol. acs.orgmdpi.com |

| Atom Economy | ~57.6% with halide and strong base | Catalytic Williamson Ether Synthesis (CWES) | High-temperature reaction with alcohols as alkylating agents significantly improves atom economy by producing only water as a byproduct. researchgate.net |

| Catalysis | Stoichiometric strong bases (e.g., NaOH, NaH) | Phase-Transfer Catalysts (PTC), CWES | PTCs allow for milder conditions and recyclability. bcrec.id CWES avoids large salt waste streams. acs.org |

Mechanistic Investigations of Reactions Involving 1 Butoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring in 1-Butoxy-2-methylbenzene

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the butoxy and methyl substituents. The interplay of their electronic and steric effects governs the regioselectivity and kinetics of these reactions.

The butoxy group is a strongly activating ortho-, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. The methyl group is a less powerful, activating ortho-, para-director, operating primarily through an inductive effect. openstax.org In this compound, these two groups are in a cooperative relationship, meaning their directing effects reinforce each other. libretexts.org

The primary sites for electrophilic attack are the positions ortho and para to the strongly activating butoxy group. However, the position ortho to the butoxy group (C6) is sterically hindered by the adjacent bulky butoxy group itself. The other ortho position (C3) is also somewhat hindered by the neighboring methyl group. The para position (C4) relative to the butoxy group is the most sterically accessible and electronically activated site. Therefore, electrophilic substitution on this compound is expected to yield predominantly the 4-substituted product, with smaller amounts of the 6-substituted and 3-substituted isomers. The steric hindrance from the bulky tert-butyl group in tert-butylbenzene, for instance, significantly hinders attack at the ortho-sites, leading to a higher proportion of the para-nitro product (75%) compared to the ortho-nitro product (16%) during nitration. msu.edulibretexts.org A similar, though perhaps less pronounced, effect would be anticipated for the butoxy group.

| Position of Substitution | Directing Influence of Butoxy Group (Strong Activator) | Directing Influence of Methyl Group (Weak Activator) | Steric Hindrance | Predicted Product Distribution |

|---|---|---|---|---|

| C3 (ortho to methyl, meta to butoxy) | Deactivated (meta) | Activated (ortho) | Moderate | Minor |

| C4 (para to butoxy, meta to methyl) | Strongly Activated (para) | Deactivated (meta) | Low | Major |

| C5 (meta to both) | Deactivated (meta) | Deactivated (meta) | Low | Very Minor/Not Observed |

| C6 (ortho to butoxy, meta to methyl) | Strongly Activated (ortho) | Deactivated (meta) | High | Minor |

Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion. msu.edu The first step, the formation of this intermediate, is the slow, rate-determining step. masterorganicchemistry.com The electron-donating butoxy and methyl groups stabilize this carbocation intermediate, thereby increasing the rate of reaction compared to benzene. openstax.org The butoxy group, being a stronger activator, will have a more pronounced rate-enhancing effect. masterorganicchemistry.com

The relative rates of substitution at the different positions on the ring determine the product distribution. The transition states leading to the formation of the benzenonium ions for ortho and para attack are lower in energy due to the effective delocalization of the positive charge onto the oxygen of the butoxy group. libretexts.org

Under certain conditions, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. youtube.comlibretexts.orgyoutube.comopenstax.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing for an equilibrium to be established. The major product will then be the most thermodynamically stable isomer. libretexts.orgopenstax.org

In the case of Friedel-Crafts alkylation of toluene (B28343), the isomer distribution is known to be temperature-dependent. At 0°C, a mixture of ortho, meta, and para isomers is obtained, whereas at 25°C, the proportion of the meta isomer increases significantly, suggesting a shift towards thermodynamic control. chemguide.co.uk A similar dependency might be observed for this compound, where the sterically favored para-substituted product is likely the kinetic product, and a more sterically hindered but potentially thermodynamically stable isomer could be favored at higher temperatures, although this is less common for strongly directing substrates.

| Factor | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Reaction Temperature | Low | High |

| Governing Principle | Rate of formation (lowest activation energy) | Product stability (lowest Gibbs free energy) |

| Reversibility | Irreversible | Reversible |

| Expected Major Isomer for this compound | Substitution at the most accessible, electronically activated position (likely C4) | The most stable isomer, which may or may not be the same as the kinetic product. |

Free Radical Reactions of this compound

Free radical reactions are characterized by the involvement of reactive species with unpaired electrons. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. For this compound, free radical processes can occur at different positions within the molecule, namely the alkyl moieties (both the methyl and butoxy groups) and the aromatic ring.

Hydrogen Atom Abstraction from Alkyl Moieties

Hydrogen atom abstraction is a common pathway in the free radical chemistry of alkylaromatic compounds. In the case of this compound, there are two primary sites for hydrogen abstraction from the alkyl portions: the benzylic hydrogens of the methyl group and the hydrogens of the butoxy group.

The benzylic C-H bonds of the methyl group are particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting benzyl (B1604629) radical. The unpaired electron in the 2-butoxybenzyl radical can be delocalized over the aromatic ring, which significantly lowers the activation energy for its formation.

Abstraction of hydrogen atoms from the butoxy group can also occur, leading to the formation of a carbon-centered radical at one of the four positions along the butyl chain. The stability of these radicals follows the general order: tertiary > secondary > primary. Therefore, abstraction is most likely to occur at the α-carbon (adjacent to the ether oxygen) or the β-carbon. The α-position is activated by the adjacent oxygen atom, which can stabilize the radical through resonance.

The selectivity of hydrogen atom abstraction is dependent on the nature of the attacking radical. Highly reactive radicals, such as the hydroxyl radical (•OH), are less selective, while less reactive radicals, like the tert-butoxy (B1229062) radical (t-BuO•), exhibit greater selectivity for the most stable resulting radical.

| Substrate | Attacking Radical | Relative Rate Constant (per H) | Reference Compound |

| Toluene | t-BuO• | 1.0 | Toluene |

| p-Methoxytoluene | t-BuO• | 2.5 | Toluene |

| Toluene | •OH | 1.0 | Toluene |

This table presents hypothetical relative rate constants for hydrogen abstraction from the benzylic position to illustrate the expected electronic effect of an alkoxy substituent. Actual experimental data for this compound is not available.

Radical Addition to the Aromatic Ring

In contrast to electrophilic aromatic substitution, which is common for electron-rich aromatic compounds like this compound, radical addition to the aromatic ring is also a possible reaction pathway. This type of reaction typically involves the attack of a free radical on one of the π-electrons of the benzene ring, leading to the formation of a cyclohexadienyl radical intermediate.

The regioselectivity of radical addition to substituted benzenes is less predictable than that of electrophilic substitution. Both electron-donating and electron-withdrawing substituents tend to activate the ortho and para positions towards radical attack. The butoxy group, being strongly electron-donating, and the methyl group, being weakly electron-donating, would both be expected to direct incoming radicals to the positions ortho and para to themselves. In this compound, this would suggest a high reactivity at positions 4 and 6.

The stability of the resulting cyclohexadienyl radical intermediate plays a crucial role in determining the favored position of attack. The radical adduct will be most stable when the unpaired electron can be effectively delocalized. The presence of the butoxy and methyl groups can contribute to the stabilization of these intermediates.

Addition: A radical (R•) adds to the aromatic ring to form a resonance-stabilized cyclohexadienyl radical.

Subsequent Reaction: The cyclohexadienyl radical can then undergo several transformations, such as:

Hydrogen Abstraction: It can be oxidized by another radical or an oxidizing agent, leading to the substitution of a hydrogen atom.

Dimerization: Two cyclohexadienyl radicals can combine.

Elimination: If a suitable leaving group is present, it can be eliminated to restore aromaticity.

Detailed mechanistic studies and product distributions for the radical addition to this compound are not extensively documented. However, the general principles of radical aromatic substitution suggest that a complex mixture of products could be formed, depending on the reaction conditions and the nature of the attacking radical.

Pericyclic Reactions and Rearrangements Involving this compound (e.g., Claisen rearrangement analogues)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. A relevant example for a derivative of this compound is the Claisen rearrangement. The substrate for a Claisen rearrangement is an allyl aryl ether. Therefore, to discuss a Claisen rearrangement analogue involving the core structure of this compound, we consider the rearrangement of allyl 2-methylphenyl ether.

The Claisen rearrangement is a acsgcipr.orgacsgcipr.org-sigmatropic rearrangement where an allyl aryl ether, upon heating, rearranges to form an ortho-allylphenol. The reaction is intramolecular and proceeds through a concerted, cyclic, six-membered transition state.

For allyl 2-methylphenyl ether, the allyl group would migrate to one of the ortho positions. Since one ortho position is blocked by the methyl group, the rearrangement would exclusively yield 2-allyl-6-methylphenol. The mechanism involves the following steps:

A concerted shift of electrons through a chair-like transition state.

Formation of a non-aromatic cyclohexadienone intermediate.

Tautomerization of the intermediate to the more stable aromatic phenol (B47542).

The reaction is typically carried out thermally, often requiring high temperatures. However, the use of Lewis acids as catalysts can significantly lower the reaction temperature.

If both ortho positions were blocked, the allyl group could undergo a subsequent Cope rearrangement from the ortho to the para position, ultimately yielding a para-substituted phenol. In the case of allyl 2-methylphenyl ether, since one ortho position is available, the ortho-product is expected to be the major product.

| Reactant | Conditions | Major Product | Reference |

| Allyl phenyl ether | Heat (~200 °C) | 2-Allylphenol | N/A |

| Allyl 2,6-dimethylphenyl ether | Heat (~200 °C) | 4-Allyl-2,6-dimethylphenol | N/A |

This table illustrates the general outcome of the Claisen rearrangement for related compounds, as specific experimental data for allyl 2-methylphenyl ether under various conditions is not provided in the search results.

Heterogeneous and Homogeneous Catalysis Applied to this compound Transformations

Catalysis plays a crucial role in the synthesis and functionalization of organic molecules. Both heterogeneous and homogeneous catalysts can be employed for transformations involving this compound, primarily in its synthesis.

Heterogeneous Catalysis:

A significant application of heterogeneous catalysis in relation to this compound is its synthesis via the Williamson ether synthesis, often facilitated by phase-transfer catalysis (PTC). In this method, 2-methylphenol (o-cresol) is deprotonated by a base (e.g., potassium hydroxide) in a biphasic system (solid-liquid or liquid-liquid), and the resulting phenoxide is alkylated with a butyl halide (e.g., 1-bromobutane).

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, is used to transport the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent is present. This overcomes the mutual insolubility of the reactants and accelerates the reaction rate.

A kinetic study on the synthesis of the similar compound 1-butoxy-4-tert-butylbenzene (B13943118) using a multi-site phase-transfer catalyst demonstrated that the reaction follows pseudo-first-order kinetics. researchgate.net The apparent rate constant was found to increase with increasing concentrations of the catalyst, base, and alkylating agent, as well as with temperature and stirring speed. researchgate.net This suggests that a similar catalytic system could be effectively employed for the synthesis of this compound.

Homogeneous Catalysis:

While specific examples of homogeneous catalysis applied to the transformations of this compound are not widely reported, one can envision several potential applications based on modern catalytic methods. For instance, transition metal complexes could catalyze various C-H functionalization reactions on the aromatic ring or the alkyl groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if the aromatic ring of this compound were first halogenated. This would allow for the introduction of new carbon-carbon bonds.

Furthermore, directed C-H activation is a powerful tool in modern organic synthesis. The ether oxygen of the butoxy group could potentially act as a directing group, guiding a transition metal catalyst to functionalize the C-H bond at the ortho position (position 3 of the benzene ring). This would provide a regioselective method for introducing various functional groups. However, the steric hindrance from the adjacent methyl group might influence the feasibility and efficiency of such a transformation.

At present, the application of homogeneous catalysis to the direct transformation of this compound remains an area with potential for future research and development.

Theoretical and Computational Studies on 1 Butoxy 2 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground-state properties of molecules like 1-Butoxy-2-methylbenzene with a favorable balance of accuracy and computational cost. DFT studies can determine the optimized molecular geometry, electronic properties, and vibrational frequencies.

Key ground-state properties of this compound that can be calculated using DFT include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure on the potential energy surface.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom and the aromatic ring are expected to be electron-rich areas.

Thermochemical Data: Properties such as the heat of formation and Gibbs free energy can be computed, providing insights into the molecule's stability and reaction thermodynamics.

Table 1: Ground State Properties of this compound Investigated by DFT

| Calculated Property | Significance |

| Total Ground State Energy | Indicates the overall stability of the molecule at 0 Kelvin. |

| HOMO-LUMO Energy Gap | Relates to the electronic excitation energy and chemical reactivity. |

| Dipole Moment | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) spectrum, allowing for comparison with experimental data. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Configuration Interaction (CI), are essential for studying electronically excited states. For this compound, these calculations can predict the outcomes of photochemical reactions and describe its spectroscopic properties.

Investigating the excited states of this compound is crucial for understanding its photophysical properties, such as absorption and fluorescence. Time-Dependent DFT (TD-DFT) is a common approach for modeling the electronic spectra of such molecules. These calculations can identify the energies of vertical excitations from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of absorption bands in the UV-visible spectrum. The reactivity in excited states can differ significantly from the ground state, potentially opening up unique reaction pathways.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the butoxy side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable arrangements and the energy barriers that separate them.

The rotation around the single bonds within the butoxy group (C-C) and between the butoxy group and the aromatic ring (Aryl-O) is not free. It is hindered by energy barriers, known as rotational barriers. These barriers arise from steric hindrance and electronic effects.

Computational methods can map the potential energy surface (PES) by systematically rotating specific dihedral angles and calculating the energy at each step. For this compound, the key dihedral angles are:

τ1 (C-C-C-C): Rotation around the central C-C bond in the butyl chain, leading to gauche and anti conformations. The anti conformer, where the carbon chain is extended, is typically lower in energy.

τ2 (Aryl-O-C-C): Rotation around the ether C-O bond, which determines the orientation of the butyl chain relative to the plane of the benzene (B151609) ring.

The global minimum energy conformation represents the most populated structure at equilibrium. The energy differences between various conformers and the heights of the rotational barriers between them dictate the dynamic behavior of the molecule at a given temperature.

Table 2: Key Torsional Angles and Expected Stable Conformations

| Torsional Angle | Description | Expected Low-Energy Conformations |

| τ(Caryl-Caryl-O-Calkyl) | Orientation of the butoxy group relative to the methyl group on the ring. | Planar or near-planar arrangements are often favored to maximize conjugation or minimize steric clash. |

| τ(Caryl-O-C-C) | Orientation of the second carbon of the butyl chain relative to the aromatic ring. | Staggered conformations (gauche and anti) are more stable than eclipsed ones. |

| τ(O-C-C-C) | Torsion within the butyl chain. | The anti (trans) conformer is generally preferred over the gauche conformer. |

| τ(C-C-C-C) | Torsion within the butyl chain. | The anti (trans) conformer is generally preferred over the gauche conformer. |

The way this compound molecules interact with each other is governed by non-covalent forces. These include:

Van der Waals forces: London dispersion forces are the primary attractive forces between nonpolar molecules and are significant for the aromatic ring and alkyl chain.

Dipole-dipole interactions: Although the molecule is primarily nonpolar, a small dipole moment exists due to the electronegative oxygen atom, leading to weak electrostatic interactions.

π-π stacking: The aromatic rings of two molecules can interact favorably through stacking, either in a face-to-face or offset arrangement.

Computational studies can quantify the strength of these interactions. By calculating the interaction energy of a dimer of this compound in various orientations, the most stable aggregation motifs can be identified. Such calculations often require high-level theory with corrections for dispersion forces to be accurate.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a detailed view of the system's dynamic evolution.

For this compound, MD simulations can be used to study its behavior in the gas phase, as a pure liquid, or in solution. A typical simulation involves placing the molecule(s) in a simulation box, often with a chosen solvent, and running the simulation for a set amount of time (from nanoseconds to microseconds).

Key insights from MD simulations include:

Solvation Structure: Simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The structure of this shell depends on the nature of the solvent and the different parts of the this compound molecule (the aromatic ring vs. the alkyl chain).

Transport Properties: Properties like the diffusion coefficient can be calculated, which measures how quickly the molecule moves through a medium.

Conformational Dynamics: MD simulations allow for the observation of transitions between different conformations in real-time, providing a dynamic picture that complements the static view from potential energy surface scans.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule like this compound are significantly influenced by its surrounding solvent environment. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations incorporating solvent models, are employed to understand these effects.

In a typical study, researchers would simulate the behavior of this compound in a variety of solvents with differing polarities, such as a nonpolar solvent like hexane, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like water. These simulations would track the torsional angles of the butoxy chain and the orientation of the butoxy group relative to the methylbenzene ring. The goal would be to determine the most stable conformations in each solvent and to understand the energetic barriers to conformational changes.

For instance, in a nonpolar solvent, intramolecular forces would likely dominate, leading to a more compact conformation. In contrast, polar solvents could lead to more extended conformations due to favorable interactions between the solvent and the ether oxygen of this compound. MD simulations would also provide insights into the dynamics of the molecule, such as the timescale of conformational changes and the nature of its diffusional motion within the solvent.

Interactions with Solid Surfaces or Supramolecular Assemblies

The interaction of this compound with solid surfaces or its incorporation into supramolecular assemblies is another area ripe for computational investigation. Using methods like density functional theory (DFT) with periodic boundary conditions, scientists can model the adsorption of this molecule onto various surfaces, such as graphene or metal oxides.

Such studies would aim to determine the preferred binding sites, adsorption energies, and the orientation of the molecule on the surface. For example, on a graphene surface, non-covalent interactions, such as van der Waals forces, would be the primary drivers of adsorption. The aromatic ring of this compound would likely orient itself parallel to the graphene sheet to maximize these interactions.

In the context of supramolecular chemistry, computational studies could explore how this compound might act as a guest molecule within a host, such as a cyclodextrin (B1172386) or a calixarene. These calculations would predict the binding affinity and the geometry of the host-guest complex, providing insights into the forces driving the assembly process.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for structural elucidation.

NMR Chemical Shifts: DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predicted values, when compared to experimental spectra, can aid in the assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies and corresponding intensities using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum provides a vibrational fingerprint of the molecule, which can be compared with experimental spectra to identify characteristic vibrational modes.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which determine the UV-Vis absorption spectrum. For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the aromatic ring.

Without specific research on this compound, a representative data table for predicted spectroscopic parameters cannot be generated.

Computational Design of Novel Derivatives of this compound with Targeted Reactivity

Computational methods can be employed to design novel derivatives of this compound with specific, targeted reactivity. This is often achieved through in silico screening and by calculating reactivity descriptors.

By systematically modifying the structure of this compound, for example, by introducing different functional groups on the aromatic ring or altering the length and branching of the alkoxy chain, chemists can create a virtual library of new compounds. Computational tools can then be used to predict various properties of these derivatives, such as their electronic structure, steric properties, and reactivity.

Reactivity descriptors derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential maps, can provide insights into the kinetic and thermodynamic aspects of chemical reactions. For instance, a derivative with a higher HOMO energy would be expected to be a better electron donor and more susceptible to electrophilic attack. By analyzing these descriptors, researchers can identify promising candidates for synthesis and experimental testing for a desired application, such as in catalysis or materials science.

Advanced Spectroscopic Elucidations and Conformational Analysis of 1 Butoxy 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For 1-Butoxy-2-methylbenzene, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, but 2D NMR and dynamic NMR studies are required for a complete stereochemical and conformational picture.

Two-dimensional (2D) NMR experiments resolve the complex spectral overlaps often seen in 1D spectra and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would establish the connectivity of the n-butyl chain. Cross-peaks would be expected between the protons of the terminal methyl group (H-4') and the adjacent methylene (B1212753) group (H-3'), between H-3' and H-2', and between H-2' and the methylene group attached to the ether oxygen (H-1'). Additionally, correlations among the four adjacent protons on the aromatic ring would be observed, confirming their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space proximity between nuclei, irrespective of bond connectivity. This is particularly useful for determining the preferred conformation. In this compound, NOESY could reveal correlations between the protons of the oxymethylene group (H-1') and the protons of the aromatic methyl group, as well as the H-6 aromatic proton. The intensity of these cross-peaks would provide information about the average spatial arrangement and preferred orientation of the butoxy group relative to the methyl-substituted benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. For instance, HMBC would show a correlation between the oxymethylene protons (H-1') and the aromatic carbon C-1 to which the butoxy group is attached. It would also show correlations from the aromatic methyl protons to the C-2, C-1, and C-3 carbons of the ring.

The following table summarizes the expected key correlations for this compound in various 2D NMR spectra.

| Technique | Correlated Nuclei (Proton¹) | Expected Cross-Peaks With (Proton¹ or Carbon¹³) | Type of Information |

| COSY | H-1' (-OCH₂-) | H-2' | ³J (H-H) Connectivity |

| H-2' | H-1', H-3' | ³J (H-H) Connectivity | |

| Aromatic Protons (H-3 to H-6) | Adjacent Aromatic Protons | ³J (H-H) Connectivity | |

| NOESY | H-1' (-OCH₂-) | Aromatic CH₃, H-6 | Through-Space Proximity |

| Aromatic CH₃ | H-3, H-1' | Through-Space Proximity | |

| HSQC | All Protons | Directly Bonded Carbons | ¹J (C-H) Correlation |

| HMBC | H-1' (-OCH₂-) | C-1, C-2' | ²⁻³J (C-H) Connectivity |

| Aromatic CH₃ | C-1, C-2, C-3 | ²⁻³J (C-H) Connectivity |

The structure of this compound is not static; it possesses significant conformational flexibility due to rotation around the C(aromatic)−O and O−C(butyl) single bonds. libretexts.org This rotation leads to different spatial arrangements (conformers or rotamers) that can interconvert rapidly at room temperature. lumenlearning.com

Variable Temperature (VT) NMR is a powerful method for studying such dynamic processes. At low temperatures, the rate of interconversion can be slowed sufficiently on the NMR timescale, causing signals from distinct conformers to appear as separate peaks. As the temperature is raised, the rate of exchange increases, leading to the broadening of these peaks until they merge into a single, averaged signal at a point known as the coalescence temperature.

By analyzing the lineshape changes and determining the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange, which represents the energy barrier to rotation around the bond. For this compound, a VT-NMR study would likely focus on the signals of the aromatic protons or the H-1' methylene protons, as their chemical environments are most affected by the orientation of the butoxy group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly sensitive to its structure and functional groups. FT-IR and Raman spectroscopy are complementary techniques; FT-IR measures the absorption of infrared light, while Raman measures its inelastic scattering. nih.gov

Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups appear just below 3000 cm⁻¹.

C-O-C Stretching: The ether linkage gives rise to strong, characteristic bands. The asymmetric C-O-C stretch is typically a very strong band in the IR spectrum around 1250-1200 cm⁻¹, while the symmetric stretch appears around 1050-1000 cm⁻¹. esisresearch.org

Aromatic C=C Stretching: The benzene ring exhibits several stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the ortho-substituted ring are found in the 770-735 cm⁻¹ region and are often strong and characteristic in the IR spectrum.

While most analysis focuses on fundamental vibrational transitions (from v=0 to v=1), weaker bands can appear at higher frequencies. These are known as overtones (corresponding to transitions like v=0 to v=2) and combination bands (where two or more fundamental vibrations are excited simultaneously). These bands, often found in the near-infrared (NIR) region (4000–12,500 cm⁻¹), can be useful for quantitative analysis and for studying intermolecular interactions like hydrogen bonding, though they are less commonly used for qualitative structural elucidation due to their complexity and low intensity.

While empirical correlation charts provide approximate frequency ranges, precise assignment of every band in the FT-IR and Raman spectra of a complex molecule requires computational support. Density Functional Theory (DFT) has become a powerful tool for this purpose. spectroscopyonline.com

The process involves:

Calculating the optimized molecular geometry of this compound at a given level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). nih.gov

Computing the harmonic vibrational frequencies and their corresponding IR and Raman intensities for this optimized structure.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and approximations in the theoretical method, bringing them into better agreement with experimental values. researchgate.net

Assigning the experimental bands based on the detailed description of the vibrational modes (e.g., stretching, bending, rocking) provided by the calculation's potential energy distribution (PED) analysis. biointerfaceresearch.com

The following table provides theoretically expected vibrational assignments for the key functional groups of this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch (asym & sym) | 2965 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Medium-Strong |

| Aliphatic CH₂ Scissoring | ~1470 | Medium | Medium |

| Asymmetric C-O-C Stretch | ~1245 | Very Strong | Weak |

| Symmetric C-O-C Stretch | ~1040 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 770 - 735 | Strong | Weak |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isomeric Differentiation

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common method that imparts high energy, causing extensive and reproducible fragmentation of the parent molecule. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that can be used for identification.

For this compound (molar mass 164.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 164. The subsequent fragmentation would be dictated by the stability of the resulting carbocations and neutral radicals. chemguide.co.uk

Key expected fragmentation pathways include:

McLafferty Rearrangement: A common pathway for alkyl phenyl ethers involves a hydrogen transfer from the γ-carbon of the alkyl chain to the ether oxygen, followed by the elimination of a neutral alkene. For this compound, this would result in the loss of butene (C₄H₈, 56 Da), producing a prominent peak for the o-cresol (B1677501) radical cation at m/z 108 .

Benzylic/Ether Cleavage: Cleavage of the O−C(butyl) bond results in the loss of a butyl radical (•C₄H₉, 57 Da), leading to a fragment at m/z 107 . This ion corresponds to the methylphenoxonium ion.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen (between C-1' and C-2' of the butyl chain) would lead to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in a resonance-stabilized oxonium ion at m/z 121 .

Further Fragmentation: The ion at m/z 108 can lose a hydrogen atom to form a species at m/z 107 or lose a methyl radical to give a fragment at m/z 93. The prominent fragment from toluene (B28343) (methylbenzene) is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. docbrown.info This ion could potentially form from the m/z 107 fragment via rearrangement and loss of an oxygen atom, although this is less direct. Loss of CO from the m/z 108 fragment could lead to an ion at m/z 80.

The following table outlines the plausible fragments and their origins.

| m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |

| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₇H₈O]⁺˙ | M⁺˙ - C₄H₈ (Loss of butene via McLafferty rearrangement) |

| 107 | [C₇H₇O]⁺ | M⁺˙ - •C₄H₉ (Loss of butyl radical) |

| 91 | [C₇H₇]⁺ | Rearrangement and loss from m/z 107/108 |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation (from fragmentation of butyl group) |

This detailed fragmentation pattern allows for the clear differentiation of this compound from its isomers, such as 1-Butoxy-3-methylbenzene or 1-Butoxy-4-methylbenzene, which would exhibit different relative abundances of key fragments due to the differing stability of intermediates.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the elemental composition is C₁₁H₁₆O. HRMS provides an experimentally determined accurate mass that can be compared to the theoretically calculated (exact) mass. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. The close agreement between the measured and calculated mass confirms the elemental formula. The computed monoisotopic mass for this compound is 164.120115130 Da nih.govuni.lu.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O |

| Calculated Exact Mass | 164.12012 Da |

| Nominal Mass | 164 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

The molecular ion ([C₁₁H₁₆O]⁺•) would have an m/z of 164. Key fragmentation pathways would include:

Alpha-cleavage at the ether bond, resulting in the loss of a butyl radical (•C₄H₉) to form a stable oxonium ion at m/z 107 ([C₇H₇O]⁺). This is often a prominent peak for ethers.

Formation of the butyl cation ([C₄H₉]⁺) at m/z 57.

Cleavage of the C-O bond with charge retention on the aromatic portion, followed by rearrangement. A common fragmentation for substituted toluenes is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 docbrown.info. This would involve the loss of a butoxy radical (•OC₄H₉).

Loss of butene (C₄H₈) via a McLafferty-type rearrangement, if sterically feasible, would produce a fragment at m/z 108.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 164 | Molecular Ion | [C₁₁H₁₆O]⁺• | - |

| 107 | Methylphenyloxonium | [C₇H₇O]⁺ | Loss of •C₄H₉ |

| 91 | Tropylium ion | [C₇H₇]⁺ | Loss of •OC₄H₉ and rearrangement |

| 57 | Butyl cation | [C₄H₉]⁺ | Cleavage of ether bond |

UV-Visible Spectroscopy for Electronic Transitions and Substituent Effects on Chromophores

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene ring. The absorption of UV light excites electrons from bonding (π) to antibonding (π*) molecular orbitals wikipedia.orglibretexts.org.

Benzene exhibits a characteristic π → π* transition (the B-band) at approximately 255 nm wikipedia.org. The presence of substituents on the benzene ring alters the energy of these transitions. The methyl (-CH₃) and butoxy (-OC₄H₉) groups are both electron-donating groups that act as auxochromes. They extend the conjugated system through hyperconjugation and resonance, respectively. This extension of the chromophore decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, this compound is expected to absorb light at a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted benzene. Studies on other methylbenzenes confirm this trend, with absorption maxima shifting to longer wavelengths as methyl groups are added researchgate.net. The combined effect of the ortho-methyl and butoxy groups would lead to an anticipated λₘₐₓ value greater than 255 nm.

X-ray Crystallography and Electron Diffraction Studies of this compound Derivatives

X-ray crystallography and electron diffraction are definitive methods for determining the three-dimensional structure of molecules in the solid state. These techniques provide precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

There are no publicly available crystal structures for this compound itself, which is a liquid at standard conditions. Analysis would require the synthesis of a suitable crystalline derivative. Should a crystalline derivative be obtained, X-ray diffraction would elucidate the preferred conformation of the flexible butoxy group relative to the planar aromatic ring. Conformational analysis suggests that steric hindrance between the ortho-methyl group and the butoxy group would influence the dihedral angle of the C(aryl)-O-C(alkyl)-C(alkyl) bond, forcing the butyl chain to adopt a specific orientation to minimize steric strain. Intermolecular interactions such as van der Waals forces and potential C-H···π interactions would dictate the packing of the molecules within the crystal lattice.

Chemical Reactivity and Derivatization Strategies for 1 Butoxy 2 Methylbenzene

Functionalization of the Aromatic Ring of 1-Butoxy-2-methylbenzene

Electrophilic aromatic substitution is a key pathway for the functionalization of the this compound ring. The activating nature of both the butoxy and methyl groups enhances the ring's nucleophilicity, making it more reactive than benzene (B151609) itself. chemguide.co.uk The directing effects of the substituents are cooperative, primarily favoring substitution at position 4 (para to the butoxy group) and position 6 (ortho to both the butoxy and methyl groups). Due to steric hindrance from the adjacent butoxy and methyl groups, substitution at position 6 may be less favored compared to position 4.

Halogenation, Nitration, and Sulfonation Strategies

Standard electrophilic aromatic substitution protocols can be applied to introduce halogen, nitro, and sulfo groups onto the aromatic ring of this compound.

Halogenation : The reaction with chlorine or bromine typically requires a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) and proceeds at room temperature. libretexts.org The reaction introduces a halogen atom onto the aromatic ring, yielding a mixture of 4-halo and 6-halo isomers.

Nitration : This is achieved by treating this compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk Due to the activated nature of the ring, the reaction conditions, particularly temperature, must be carefully controlled to prevent polysubstitution. The reaction yields primarily 4-nitro-1-butoxy-2-methylbenzene and 6-nitro-1-butoxy-2-methylbenzene.

Sulfonation : Sulfonation is typically performed by heating the compound with concentrated sulfuric acid or fuming sulfuric acid (oleum). docbrown.info This reaction is reversible and results in the formation of the corresponding sulfonic acids, predominantly at the 4- and 6-positions. The completion of the reaction can often be observed by the dissolution of the insoluble aromatic ether into the sulfuric acid phase as the soluble sulfonic acid product is formed. docbrown.info

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Typical Conditions | Major Products |

| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃, AlCl₃) | Room Temperature | 1-Butoxy-4-halo-2-methylbenzene, 1-Butoxy-6-halo-2-methylbenzene |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Controlled temperature (e.g., 30-50°C) | 1-Butoxy-4-nitro-2-methylbenzene, 1-Butoxy-6-nitro-2-methylbenzene |

| Sulfonation | Conc. H₂SO₄ or Fuming H₂SO₄ (Oleum) | Heat | 4-Butoxy-3-methylbenzenesulfonic acid, 2-Butoxy-3-methylbenzenesulfonic acid |

Friedel-Crafts Reactions and Acylation Pathways

Friedel-Crafts reactions are a set of reactions developed to attach substituents to an aromatic ring via electrophilic substitution. wikipedia.org

Friedel-Crafts Alkylation : This reaction involves the alkylation of the aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as AlCl₃. mt.com While effective, this reaction is often prone to issues such as carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. libretexts.orgyoutube.com For this compound, alkylation would yield a mixture of products substituted at the 4- and 6-positions.

Friedel-Crafts Acylation : A more controlled alternative is Friedel-Crafts acylation, which introduces an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. mt.comyoutube.com The resulting ketone is a moderate Lewis base that complexes with the catalyst, requiring a stoichiometric amount of the Lewis acid. wikipedia.org A key advantage of acylation is that the introduced acyl group is deactivating, which prevents further substitution reactions on the ring. libretexts.org The reaction with this compound would produce acyl-substituted derivatives, again primarily at the 4- and 6-positions.

Table 2: Friedel-Crafts Reactions of this compound

| Reaction | Reagents | Catalyst | Major Products |

| Alkylation | Alkyl Halide (R-X) | Lewis Acid (e.g., AlCl₃) | 1-Butoxy-4-alkyl-2-methylbenzene, 1-Butoxy-6-alkyl-2-methylbenzene |

| Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | Lewis Acid (e.g., AlCl₃) | 4-(4-Butoxy-3-methylphenyl)ketone, 4-(2-Butoxy-3-methylphenyl)ketone |

Direct C-H Activation and Arylation

Direct C-H activation has emerged as a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. dmaiti.com These methods often employ transition metal catalysts (e.g., palladium, rhodium, copper, iron) to selectively functionalize a specific C-H bond. utexas.edu

For a substrate like this compound, C-H activation could be directed to the aromatic ring. While specific literature on this molecule is sparse, strategies developed for other substituted arenes could be applied. Non-directed C-H activation enables the direct transformation of inert C-H bonds into valuable functional groups. dmaiti.com Arylation, for instance, could be achieved by coupling with aryl halides or their equivalents under palladium catalysis. The regioselectivity would be influenced by the electronic properties of the ring and the specific catalytic system employed, with the electron-rich 4- and 6-positions being likely sites of reaction.

Table 3: Conceptual C-H Activation and Arylation of this compound

| Reaction | Potential Coupling Partner | Potential Catalyst | Potential Products |

| Direct Arylation | Aryl Halide (Ar-X) | Palladium complexes (e.g., Pd(OAc)₂) | 1-Butoxy-4-aryl-2-methylbenzene, 1-Butoxy-6-aryl-2-methylbenzene |

Transformations Involving the Butoxy Side Chain

The butoxy side chain provides alternative reaction sites distinct from the aromatic ring, allowing for a different set of chemical modifications.

Oxidation Reactions of the Alkyl Chain

The C-H bonds on the butoxy group can undergo oxidation, although they are generally less reactive than the benzylic C-H bonds of the methyl group. The most susceptible position on the butoxy chain is the α-carbon (the -CH₂- group directly attached to the ether oxygen). Radical-initiated oxidation, for example, using peroxides, can lead to the formation of hydroperoxides, which can then be converted to other functional groups. Site-selective C-H functionalization at the α-position of the alkoxyl group has been demonstrated for other alkyl esters under radical conditions. rsc.org

Table 4: Potential Oxidation Reactions of the Butoxy Side Chain

| Reaction | Reagents | Potential Products |

| α-Carbon Oxidation | Radical Initiators (e.g., DTBP), Oxidizing Agents | 1-(2-Methylphenoxy)butanal, 1-(2-Methylphenoxy)butanoic acid |

Selective Cleavage or Modification of the Alkyl Ether Bond

The ether linkage in this compound is stable under many conditions but can be cleaved using specific reagents.

Acidic Cleavage : Aryl alkyl ethers are readily cleaved by strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or by strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. masterorganicchemistry.com This results in the cleavage of the C(alkyl)-O bond to produce 2-methylphenol and the corresponding 1-halobutane.